molecular formula C7H8O3S B2408861 3-Methoxy-4-methylthiophene-2-carboxylic acid CAS No. 83261-25-0

3-Methoxy-4-methylthiophene-2-carboxylic acid

Cat. No. B2408861
CAS RN: 83261-25-0
M. Wt: 172.2
InChI Key: UQXXEJYOFLKCHS-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylthiophene-2-carboxylic acid is a chemical compound used as a reagent in the preparation of imidazo[1,2-a]pyridinyl derivatives as IRAK4 inhibitors .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-4-methylthiophene-2-carboxylic acid is C7H8O3S . The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom .

Scientific Research Applications

Suzuki–Miyaura Coupling

“3-Methoxy-4-methylthiophene-2-carboxylic acid” can be used in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely for the formation of carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a popular choice for coupling reactions .

Synthesis of Biologically Active Compounds

Thiophene-based analogs, such as “3-Methoxy-4-methylthiophene-2-carboxylic acid”, have been used extensively in the synthesis of biologically active compounds . These compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis of Zinc and Cadmium Carboxylate Complexes

“3-Methoxy-4-methylthiophene-2-carboxylic acid” has been used in the synthesis of zinc and cadmium carboxylate complexes . These complexes have various applications in the field of material science and catalysis .

Industrial Chemistry

Thiophene derivatives, including “3-Methoxy-4-methylthiophene-2-carboxylic acid”, are utilized in industrial chemistry . They are used as corrosion inhibitors, providing protection to metals and alloys against corrosion .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . These semiconductors have applications in various electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

properties

IUPAC Name

3-methoxy-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-3-11-6(7(8)9)5(4)10-2/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXXEJYOFLKCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-methylthiophene-2-carboxylic acid

CAS RN

83261-25-0
Record name 3-methoxy-4-methylthiophene-2-carboxylic acid
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